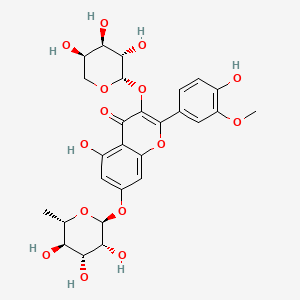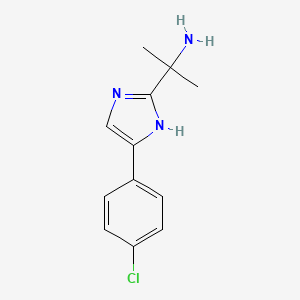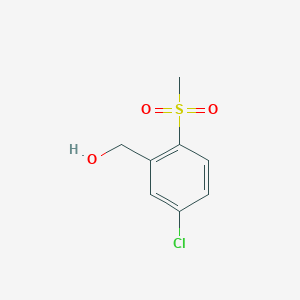
5-Bromo-1-(tert-butyl)-4-nitro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1-(tert-butyl)-4-nitro-1H-pyrazole is a heterocyclic organic compound that features a pyrazole ring substituted with bromine, tert-butyl, and nitro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(tert-butyl)-4-nitro-1H-pyrazole typically involves the nitration of 5-Bromo-1-(tert-butyl)-1H-pyrazole. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 4-position of the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar nitration reactions but on a larger scale. The process would require careful control of reaction parameters such as temperature, concentration, and reaction time to achieve high yields and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-1-(tert-butyl)-4-nitro-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating.
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride in ethanol are commonly used.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted pyrazoles.
Reduction Reactions: The major product is 5-Bromo-1-(tert-butyl)-4-amino-1H-pyrazole.
Oxidation Reactions: Products vary based on the specific oxidizing agent and conditions used.
Applications De Recherche Scientifique
5-Bromo-1-(tert-butyl)-4-nitro-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Chemical Biology: It serves as a probe or ligand in studies involving biological systems, helping to elucidate the function of various biomolecules.
Industrial Chemistry: The compound is used in the synthesis of agrochemicals, dyes, and other industrially relevant chemicals.
Mécanisme D'action
The mechanism of action of 5-Bromo-1-(tert-butyl)-4-nitro-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the bromine and tert-butyl groups can influence the compound’s binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-1-(tert-butyl)-1H-pyrazole: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Bromo-1-(tert-butyl)-6-fluoro-1H-benzimidazole: Contains a benzimidazole ring instead of a pyrazole ring, leading to different chemical properties and applications.
5-Bromo-1-(tert-butyl)-1H-benzo[d]imidazole:
Uniqueness
5-Bromo-1-(tert-butyl)-4-nitro-1H-pyrazole is unique due to the presence of both bromine and nitro groups on the pyrazole ring. This combination of substituents imparts distinct chemical reactivity and potential for diverse applications in various fields of research and industry.
Propriétés
Formule moléculaire |
C7H10BrN3O2 |
|---|---|
Poids moléculaire |
248.08 g/mol |
Nom IUPAC |
5-bromo-1-tert-butyl-4-nitropyrazole |
InChI |
InChI=1S/C7H10BrN3O2/c1-7(2,3)10-6(8)5(4-9-10)11(12)13/h4H,1-3H3 |
Clé InChI |
KONPPPQGNRDYNO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N1C(=C(C=N1)[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(R)-N-[(R)-[4-(tert-butyl)phenyl][5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]methyl]-2-methylpropane-2-sulfinamide](/img/structure/B14032313.png)



![3-Benzoylbicyclo[3.2.1]octan-8-one](/img/structure/B14032350.png)


![N-[5-chloro-4-(trifluoromethyl)pyridin-2-yl]-2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]-1,3-thiazole-5-carboxamide](/img/structure/B14032359.png)



